molecular formula C7H5FN2S B14903641 6-Fluoro-2-methylthiazolo[4,5-b]pyridine

6-Fluoro-2-methylthiazolo[4,5-b]pyridine

Cat. No.: B14903641
M. Wt: 168.19 g/mol
InChI Key: UAPMUHGCTFLGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The molecular formula of this compound is C7H5FN2S, and it has a molecular weight of 168.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-b]pyridines typically involves the annulation of a thiazole ring to a pyridine ring. One efficient method for synthesizing thiazolo[4,5-b]pyridines is based on the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This method results in the formation of the target thiazolo[4,5-b]pyridine compound.

Industrial Production Methods

Industrial production methods for 6-Fluoro-2-methylthiazolo[4,5-b]pyridine are not well-documented in the literature. the general approach involves the use of readily available starting materials and reagents, followed by purification processes to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methylthiazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[4,5-b]pyridine derivatives.

Scientific Research Applications

6-Fluoro-2-methylthiazolo[4,5-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, some thiazolo[4,5-b]pyridines have been reported to act as histamine H3 receptor antagonists . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine: The parent compound without the fluorine and methyl substituents.

    2-Methylthiazolo[4,5-b]pyridine: Similar structure but lacks the fluorine atom.

    6-Fluorothiazolo[4,5-b]pyridine: Similar structure but lacks the methyl group.

Uniqueness

6-Fluoro-2-methylthiazolo[4,5-b]pyridine is unique due to the presence of both the fluorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its binding affinity to specific molecular targets.

Properties

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

IUPAC Name

6-fluoro-2-methyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5FN2S/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3

InChI Key

UAPMUHGCTFLGAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=N2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.